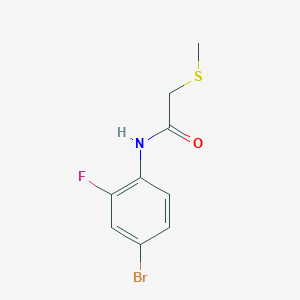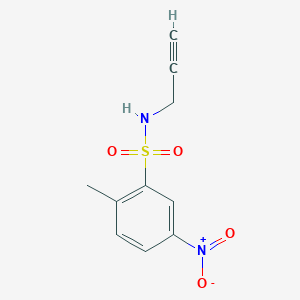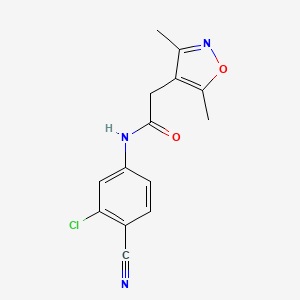
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a protein kinase that plays a critical role in cell division and is overexpressed in many types of cancer. MLN8054 has been studied extensively for its potential as a cancer treatment.
Mechanism of Action
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide inhibits Aurora A kinase, which is involved in cell division. By inhibiting Aurora A kinase, 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide can prevent the formation of new cancer cells. 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide has also been shown to induce cell death in cancer cells.
Biochemical and physiological effects:
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce cell death in cancer cells. 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide has been studied in several animal models, including mice and rats, with promising results.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide is a small molecule inhibitor and may not be effective in all types of cancer.
Future Directions
There are several future directions for research on 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide. One area of research is the development of more potent inhibitors of Aurora A kinase. Another area of research is the combination of 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide with other cancer treatments, such as immunotherapy. Additionally, the use of 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide in combination with other small molecule inhibitors is an area of active research.
Synthesis Methods
The synthesis of 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide involves several steps, including the formation of a pyridine intermediate and the coupling of an indole derivative. The final product is obtained through a series of purification steps. The synthesis of 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide has been described in several research articles.
Scientific Research Applications
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide has also been studied in combination with other cancer treatments, such as chemotherapy and radiation therapy, with promising results.
properties
IUPAC Name |
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-6-8-16(19-10-12)20-17(21)9-7-13-11-18-15-5-3-2-4-14(13)15/h2-6,8,10-11,18H,7,9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWOQIJITFPKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)

![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)



![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)
![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)


